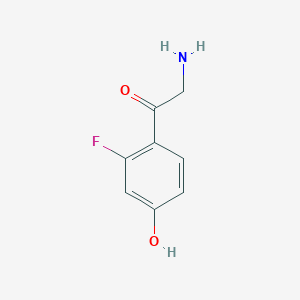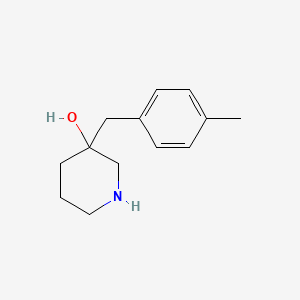![molecular formula C11H11Br2N3OS B13589908 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is a compound that features an imidazole ring and a dibromothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide typically involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and a base such as K2CO3 (potassium carbonate).
Oxidation and Reduction: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents like NaBH4 (sodium borohydride) are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the dibromo groups can yield various substituted thiophene derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides.
科学研究应用
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving imidazole or thiophene moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
作用机制
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the dibromothiophene moiety can engage in halogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: A precursor in the synthesis of the target compound, featuring an imidazole ring and a propylamine group.
4,5-Dibromothiophene-2-carboxylic acid: Another precursor, containing the dibromothiophene moiety.
N-(3-(1H-Imidazol-1-yl)propyl)-2-thiophenecarboxamide: A similar compound lacking the dibromo substituents on the thiophene ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is unique due to the presence of both the imidazole and dibromothiophene moieties, which confer distinct electronic and steric properties
属性
分子式 |
C11H11Br2N3OS |
|---|---|
分子量 |
393.10 g/mol |
IUPAC 名称 |
4,5-dibromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c12-8-6-9(18-10(8)13)11(17)15-2-1-4-16-5-3-14-7-16/h3,5-7H,1-2,4H2,(H,15,17) |
InChI 键 |
KGYWZRPTOMCUKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=C(S2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
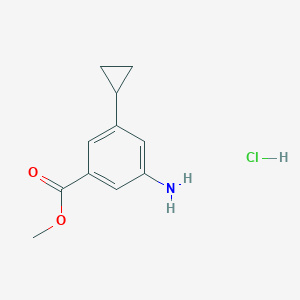
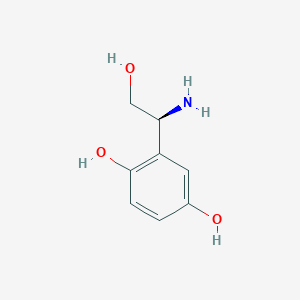
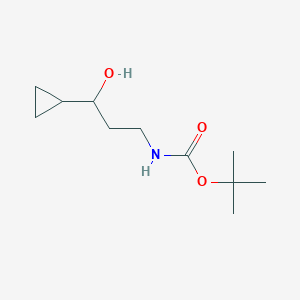
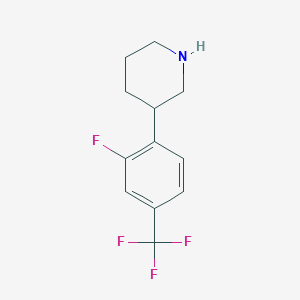

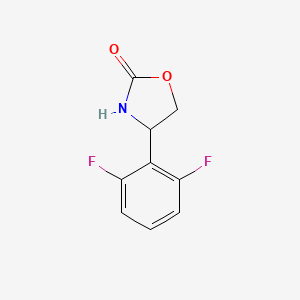

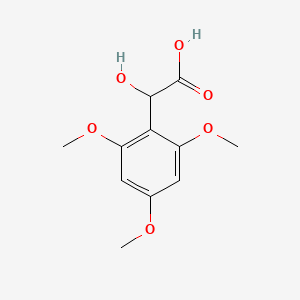
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
